molecular formula C9H14N2O2 B13626905 2-(2-Methoxyethoxy)-5-methyl-4-pyridinamine

2-(2-Methoxyethoxy)-5-methyl-4-pyridinamine

Katalognummer: B13626905
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: AVCPXNOUFXIYSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyethoxy group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine typically involves the reaction of 5-methylpyridin-4-amine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Analyse Chemischer Reaktionen

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(2-Methoxyethoxy)-5-methylpyridin-4-amine can be compared with other similar compounds, such as:

    2-(2-Methoxyethoxy)ethanol: This compound is a versatile solvent used in various chemical applications due to its ability to dissolve both polar and non-polar substances.

    2-Methoxyethanol: Known for its use as a solvent and in the synthesis of organometallic compounds, it shares some structural similarities with 2-(2-methoxyethoxy)-5-methylpyridin-4-amine but differs in its specific applications and properties.

The uniqueness of 2-(2-methoxyethoxy)-5-methylpyridin-4-amine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(2-methoxyethoxy)-5-methylpyridin-4-amine

InChI

InChI=1S/C9H14N2O2/c1-7-6-11-9(5-8(7)10)13-4-3-12-2/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI-Schlüssel

AVCPXNOUFXIYSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1N)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.